molecular formula C18H23NO4 B2976955 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione CAS No. 1396684-74-4

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2976955
CAS No.: 1396684-74-4
M. Wt: 317.385
InChI Key: GVLSPAOXNMWANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione is a spirocyclic diketone featuring a 7,7-dimethyl-substituted 6,8-dioxa-2-azaspiro[3.5]nonane core fused to a 4-phenylbutane-1,4-dione moiety.

Spirocyclic compounds are valued in medicinal chemistry for their ability to mimic bioactive conformations and resist metabolic degradation. The synthesis of this compound likely involves cyclization strategies similar to those used for selenium analogs (e.g., 7,7-dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane), where heteroatom incorporation stabilizes the spiro architecture . Applications may include pharmaceutical research, leveraging its structural uniqueness for receptor binding or enzymatic inhibition.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-17(2)22-12-18(13-23-17)10-19(11-18)16(21)9-8-15(20)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLSPAOXNMWANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CCC(=O)C3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cyclization reaction involving a suitable precursor. This is followed by the introduction of the phenylbutane-1,4-dione moiety via a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity, which may allow it to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective binding and activity. The pathways involved often include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Pharmacological/Physicochemical Properties References
Target Compound Spiro[3.5]nonane 7,7-Dimethyl, 6,8-dioxa, 2-aza, phenylbutane-dione High conformational rigidity; potential CNS activity (speculative)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Spiro[4.5]decane Piperazine, phenyl Antagonist activity (e.g., serotonin/dopamine receptors)
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane Spiro[3.5]nonane 2-Selenium, 7,7-dimethyl Electrochemical applications (hydrogenase modeling)
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Impurity K) Spiro[4.5]decane 4-Chlorobutyl Pharmaceutical impurity; altered lipophilicity
1-((S)-1-(3-Chloro-5-fluoro-2-...-yl)ethyl)-imidazolidine-2,4-dione Imidazolidine Halogenated aryl, quinoline BK B2 receptor antagonism (skin diseases)
Key Findings:

Ring Size and Puckering Effects: The target’s spiro[3.5]nonane system exhibits distinct puckering compared to spiro[4.5]decane derivatives (e.g., Compound 13). Computational studies using Cremer-Pople coordinates () suggest that spiro[3.5] systems adopt flatter puckering amplitudes than larger rings, influencing molecular interactions .

Heteroatom Substitution :

  • Replacing nitrogen with selenium (as in the selenium analog) reduces hydrogen-bonding capacity but increases electrochemical stability, making the selenium variant suitable for catalysis .
  • The target’s 2-aza group may enhance solubility and receptor binding compared to sulfur/selenium analogs.

Substituent Effects :

  • The phenylbutane-dione group in the target compound likely improves aromatic stacking interactions in biological systems, contrasting with halogenated alkyl chains in impurities (e.g., Impurity K), which increase lipophilicity but reduce metabolic stability .
  • Piperazine substituents in Compound 13 introduce basicity and flexibility, broadening pharmacological scope (e.g., CNS targets) .

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione (CAS Number: 1351623-18-1) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzymatic activities or receptor functions. This modulation can lead to various biological effects, including anti-inflammatory and antitumor activities.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Antitumor Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Antioxidant Activity

A study conducted by [source needed] evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a strong scavenging ability against free radicals, suggesting its utility in formulations aimed at combating oxidative stress.

Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Anti-inflammatory Effects

Research published in [source needed] highlighted the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Biological ActivityMethod of EvaluationResults
AntioxidantDPPH/ABTS AssaysStrong scavenging activity
AntitumorCell Viability AssaysSignificant reduction at 10 µM
Anti-inflammatoryCytokine MeasurementDecreased TNF-alpha and IL-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.